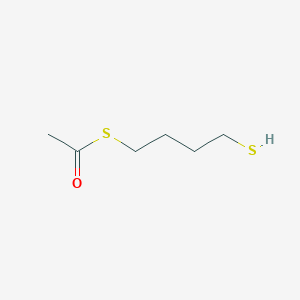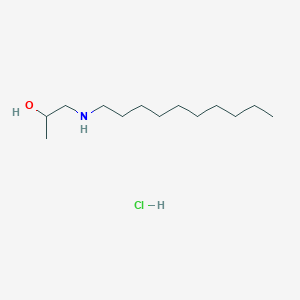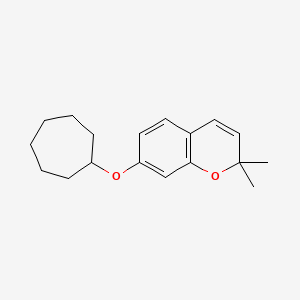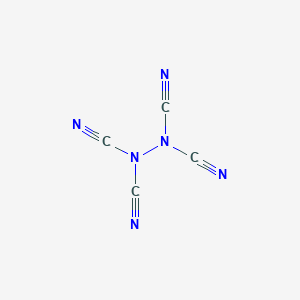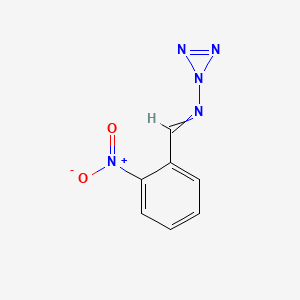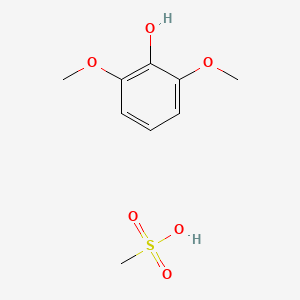
2,6-Dimethoxyphenol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxyphenol and methanesulfonic acid are two distinct chemical compounds with unique properties and applications. 2,6-Dimethoxyphenol, also known as syringol, is a phenolic compound commonly found in the pyrolysis products of lignin. Methanesulfonic acid is an organosulfur compound with the formula CH₃SO₃H, known for its strong acidity and use as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dimethoxyphenol can be synthesized through various methods, including the methylation of pyrogallol using dimethyl sulfate or methyl iodide in the presence of a base. Another method involves the demethylation of 2,6-dimethoxyanisole using boron tribromide.
Methanesulfonic acid is typically produced by the oxidation of dimethyl sulfide using oxygen or nitric acid. Industrial production methods include the air oxidation of dimethyl disulfide, followed by purification processes to obtain high-purity methanesulfonic acid .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as a substrate in laccase-catalyzed oxidation reactions, resulting in the formation of dimers and other oligomeric products .
Methanesulfonic acid is a strong acid and can participate in esterification, alkylation, and other acid-catalyzed reactions. It is also used in the electrochemical deposition of metals and as an electrolyte in redox flow batteries .
Common Reagents and Conditions: Common reagents for the oxidation of 2,6-dimethoxyphenol include laccase enzymes and mediators such as ABTS and TEMPO . Methanesulfonic acid is often used in combination with alcohols for esterification reactions and with alkenes for alkylation reactions.
Major Products: The oxidation of 2,6-dimethoxyphenol typically results in the formation of dimers such as 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol . Methanesulfonic acid reactions produce esters, alkylated products, and metal deposits, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
2,6-Dimethoxyphenol is used in various scientific research applications, including the study of lignin degradation, antioxidant activity, and as a substrate in enzymatic reactions. It has applications in organic synthesis, particularly in the formation of bioactive compounds .
Methanesulfonic acid is widely used in green chemistry due to its strong acidity and low toxicity. It is employed in the production of biodiesel, electroplating, and as an electrolyte in batteries. Its high solubility and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action for 2,6-dimethoxyphenol in enzymatic reactions involves the abstraction of electrons by laccase enzymes, leading to the formation of reactive radicals. These radicals undergo coupling reactions to form dimers and other oligomers .
Methanesulfonic acid acts as a Brønsted acid, donating protons in acid-catalyzed reactions. Its strong acidity and stability make it an effective catalyst in various chemical processes .
Comparación Con Compuestos Similares
2,6-Dimethoxyphenol is similar to other phenolic compounds such as guaiacol and catechol. its unique structure with two methoxy groups provides distinct reactivity and applications, particularly in the formation of dimers with enhanced antioxidant activity .
Methanesulfonic acid is comparable to other strong acids like sulfuric acid and hydrochloric acid. Its advantages include lower toxicity, higher solubility of metal salts, and suitability for green chemistry applications .
Similar Compounds
- Guaiacol
- Catechol
- Sulfuric acid
- Hydrochloric acid
Propiedades
Número CAS |
120888-12-2 |
|---|---|
Fórmula molecular |
C9H14O6S |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
2,6-dimethoxyphenol;methanesulfonic acid |
InChI |
InChI=1S/C8H10O3.CH4O3S/c1-10-6-4-3-5-7(11-2)8(6)9;1-5(2,3)4/h3-5,9H,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
FHEMZDRZXFFAAU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





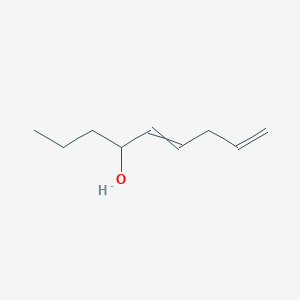
![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)

